molecular formula C15H20N2 B11881657 3-(1-ethylpiperidin-4-yl)-1H-indole

3-(1-ethylpiperidin-4-yl)-1H-indole

Cat. No.: B11881657
M. Wt: 228.33 g/mol
InChI Key: CFXDYDFSEVCSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-ethylpiperidin-4-yl)-1H-indole is a chemical compound that features an indole core substituted with a 1-ethylpiperidin-4-yl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the piperidine ring further enhances its potential for various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethylpiperidin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 1-ethylpiperidine can be reacted with an appropriate indole derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

3-(1-ethylpiperidin-4-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-ethylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. The piperidine ring may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpiperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.

    3-(1-ethylpiperidin-4-yl)-1H-azaindole: Contains an azaindole core instead of an indole core.

    3-(1-ethylpiperidin-4-yl)-1H-pyrrole: Features a pyrrole core instead of an indole core.

Uniqueness

3-(1-ethylpiperidin-4-yl)-1H-indole is unique due to the specific combination of the indole core and the 1-ethylpiperidin-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(1-ethylpiperidin-4-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-6,11-12,16H,2,7-10H2,1H3

InChI Key

CFXDYDFSEVCSLG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.